molecular formula C11H16ClNO B11891708 2-((Benzyloxy)methyl)azetidine hydrochloride CAS No. 1956365-49-3

2-((Benzyloxy)methyl)azetidine hydrochloride

Cat. No.: B11891708
CAS No.: 1956365-49-3
M. Wt: 213.70 g/mol
InChI Key: GBTOUDGMFQWPPJ-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)azetidine hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)azetidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced to form more stable nitrogen-containing compounds.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the azetidine ring forms more stable amines.

    Substitution: Substitution reactions yield various functionalized azetidine derivatives.

Scientific Research Applications

2-((Benzyloxy)methyl)azetidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive or anticancer agent.

    Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring and benzyloxy group. The ring strain in the azetidine facilitates nucleophilic attack, leading to bond cleavage and formation of new bonds. This reactivity is harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the benzyloxy group.

    2-Azetidinone: A lactam derivative of azetidine, known for its stability and use in β-lactam antibiotics.

    N-Benzylazetidine: Similar to 2-((Benzyloxy)methyl)azetidine but with a direct benzyl group instead of a benzyloxy group.

Uniqueness

The combination of the azetidine ring and benzyloxy group provides a versatile scaffold for various chemical and biological studies .

Properties

CAS No.

1956365-49-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(phenylmethoxymethyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;/h1-5,11-12H,6-9H2;1H

InChI Key

GBTOUDGMFQWPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC1COCC2=CC=CC=C2.Cl

Origin of Product

United States

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